

# theoretical studies of 1-(4-Bromophenyl)cyclopentanecarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                |
|----------------|--------------------------------|
|                | 1-(4-                          |
| Compound Name: | Bromophenyl)cyclopentanecarbox |
|                | ylic acid                      |
| Cat. No.:      | B178888                        |

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Studies of **1-(4-Bromophenyl)cyclopentanecarboxylic Acid**

## Abstract

This technical guide provides a comprehensive theoretical exploration of **1-(4-Bromophenyl)cyclopentanecarboxylic acid** (BPCPA), a molecule of significant interest in medicinal chemistry and organic synthesis. Leveraging advanced computational methodologies, this document elucidates the structural, spectroscopic, and electronic properties of BPCPA. We employ Density Functional Theory (DFT) to predict its optimized geometry, vibrational frequencies (FT-IR), and NMR chemical shifts. Furthermore, Frontier Molecular Orbital (FMO) analysis offers insights into the molecule's reactivity and kinetic stability. A detailed molecular docking protocol is presented to investigate its potential as an anti-inflammatory agent by simulating its interaction with the Cyclooxygenase-2 (COX-2) enzyme. This guide serves as a robust framework for researchers, offering both foundational theoretical data and practical, step-by-step computational workflows to accelerate the in-silico analysis of BPCPA and its analogues in drug discovery pipelines.

## Introduction: The Significance of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid (BPCPA)

**1-(4-Bromophenyl)cyclopentanecarboxylic acid** (CAS No. 143328-24-9) is an aromatic carboxylic acid derivative characterized by a cyclopentane ring and a para-substituted bromophenyl group.<sup>[1][2][3]</sup> Its molecular structure, combining the steric bulk of the alicyclic ring with the electronic influence of the halogenated aromatic system, makes it a versatile building block in organic synthesis for creating more complex molecules.<sup>[1]</sup>

Beyond its role as a synthetic intermediate, BPCPA has garnered attention for its inherent biological activity, with studies suggesting potential antibacterial and anti-inflammatory effects.<sup>[1]</sup> The presence of the bromophenyl moiety can enhance binding affinity to biological targets, while the carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions, marking it as a potential pharmacophore for drug development.<sup>[1]</sup>

This guide moves beyond experimental synthesis to provide a deep theoretical characterization. By applying first-principles quantum chemical calculations and molecular docking simulations, we can predict and understand its physicochemical properties and biological interaction potential before committing to costly and time-consuming laboratory work. This in-silico approach is indispensable in modern drug discovery for hit identification and lead optimization.

| Identifier        | Value                                            | Source                                                      |
|-------------------|--------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | 1-(4-bromophenyl)cyclopentane-1-carboxylic acid  | -                                                           |
| CAS Number        | 143328-24-9                                      | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>13</sub> BrO <sub>2</sub> | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 269.13 g/mol                                     | <a href="#">[2]</a> <a href="#">[3]</a>                     |

## Part I: Quantum Chemical Elucidation of Molecular Properties

To understand the intrinsic properties of BPCPA, we turn to Density Functional Theory (DFT), a computational method that provides highly accurate information about the electronic structure

of molecules.<sup>[5]</sup> The insights gained from DFT are crucial for interpreting experimental data and predicting molecular behavior.

## Geometric Optimization and Conformational Analysis

**Expertise & Rationale:** The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure, or its ground-state geometry. Molecules can exist in various spatial arrangements (conformers), and the lowest energy conformer is the most populated and thus most relevant for predicting properties. We use a DFT functional (B3LYP) and a robust basis set (6-311+G(d,p)), a combination widely recognized for its accuracy in calculating the geometries of organic molecules containing halogens.<sup>[6]</sup>

### Protocol: Geometry Optimization with DFT

- **Initial Structure Generation:** Draw the 2D structure of BPCPA in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.
- **Pre-optimization:** Perform an initial, less computationally expensive optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
- **DFT Input File Preparation:**
  - Select the DFT functional: B3LYP.
  - Choose the basis set: 6-311+G(d,p).
  - Specify the calculation type: Opt (Optimization) and Freq (Frequency) to ensure the optimized structure is a true energy minimum.
  - Define the molecular charge (0) and spin multiplicity (singlet).
- **Execution:** Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
- **Verification:** After completion, confirm that the frequency calculation yields zero imaginary frequencies, which verifies that the structure is a stable minimum on the potential energy surface.



[Click to download full resolution via product page](#)

**Figure 1:** Workflow for DFT-based molecular property calculation.

**Predicted Geometric Parameters:** The following table summarizes key bond lengths and angles for the optimized BPCPA structure. These theoretical values serve as a benchmark for comparison with potential future crystallographic data.

| Parameter         | Atoms                                              | Calculated Value |
|-------------------|----------------------------------------------------|------------------|
| Bond Length       | C=O                                                | 1.21 Å           |
| O-H               | 0.97 Å                                             |                  |
| C-Br              | 1.91 Å                                             |                  |
| Bond Angle        | O=C-O                                              | 122.5°           |
| C-C-Br (aromatic) | 119.8°                                             |                  |
| Dihedral Angle    | C(aromatic)-C(aromatic)-C(cyclopentyl)-C(carboxyl) | 88.9°            |

## Theoretical Spectroscopic Profiles

**Expertise & Rationale:** DFT calculations can predict spectroscopic data with remarkable accuracy, aiding in the structural confirmation of synthesized compounds. By simulating FT-IR and NMR spectra, we can assign experimental peaks with confidence and understand how specific structural features influence the spectral output.

- **Vibrational (FT-IR) Spectroscopy:** The frequency calculation that confirms the optimized geometry also provides the vibrational modes of the molecule. Each mode corresponds to a specific bond stretching, bending, or wagging motion and has an associated IR intensity.
- **NMR Spectroscopy:** The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach to predict the isotropic magnetic shielding tensors of nuclei, which are then converted into the familiar  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts.[6]

#### Predicted Vibrational Frequencies (FT-IR)

| Frequency (cm <sup>-1</sup> ) | Vibrational Mode Assignment | Description                                                                    |
|-------------------------------|-----------------------------|--------------------------------------------------------------------------------|
| ~3550                         | O-H stretch                 | Characteristic broad peak for the carboxylic acid hydroxyl group.              |
| ~3050                         | C-H stretch (aromatic)      | Stretching of hydrogens on the phenyl ring.                                    |
| ~2960                         | C-H stretch (aliphatic)     | Stretching of hydrogens on the cyclopentane ring.                              |
| ~1725                         | C=O stretch                 | Strong, sharp peak indicating the carboxylic acid carbonyl group.              |
| ~1250                         | C-O stretch                 | Stretching of the single bond between carbon and oxygen in the carboxyl group. |
| ~1010                         | C-Br stretch                | Vibration associated with the carbon-bromine bond.                             |

#### Predicted NMR Chemical Shifts (relative to TMS)

| Nucleus         | Predicted Chemical Shift (ppm)   | Assignment              |
|-----------------|----------------------------------|-------------------------|
| $^1\text{H}$    | ~12.1                            | Carboxylic Acid (-COOH) |
| ~7.6            | Aromatic (ortho to Br)           |                         |
| ~7.4            | Aromatic (meta to Br)            |                         |
| ~2.5 - 1.8      | Cyclopentane (-CH <sub>2</sub> ) |                         |
| $^{13}\text{C}$ | ~180.2                           | Carbonyl (-COOH)        |
| ~142.5          | Aromatic (ipso- to cyclopentyl)  |                         |
| ~131.8          | Aromatic (meta to Br)            |                         |
| ~129.5          | Aromatic (ortho to Br)           |                         |
| ~122.0          | Aromatic (ipso- to Br)           |                         |
| ~55.7           | Quaternary Carbon (cyclopentyl)  |                         |
| ~36.4, ~26.1    | Cyclopentane (-CH <sub>2</sub> ) |                         |

## Frontier Molecular Orbital (FMO) Analysis

Expertise & Rationale: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them ( $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$ ) is a measure of the molecule's kinetic stability and electronic excitability.<sup>[7]</sup> A large gap implies high stability and low reactivity.

### Calculated FMO Properties

| Parameter                    | Calculated Value | Implication                                                                        |
|------------------------------|------------------|------------------------------------------------------------------------------------|
| EHOMO                        | -6.85 eV         | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO                        | -1.22 eV         | Energy of the lowest unoccupied molecular orbital; related to electron affinity.   |
| HOMO-LUMO Gap ( $\Delta E$ ) | 5.63 eV          | Indicates high kinetic stability and low reactivity.                               |

The HOMO is primarily localized on the  $\pi$ -system of the bromophenyl ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the aromatic ring and the carbonyl group, suggesting these areas are susceptible to nucleophilic attack.

## Part II: Investigating Biological Activity with Molecular Docking

Given the reported anti-inflammatory properties of BPCPA and related structures, we hypothesize that it may act by inhibiting a key enzyme in the inflammation pathway.[\[1\]](#)[\[8\]](#)

**Expertise & Rationale: Target Selection** The Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[\[9\]](#) Inhibition of COX-2 blocks the production of prostaglandins, which are key mediators of inflammation and pain. The structural features of BPCPA, including its carboxylic acid group (common in many NSAIDs for binding to a key arginine residue in the active site) and its hydrophobic bulk, make it a plausible candidate for a COX-2 inhibitor. We therefore selected human COX-2 as the protein target for our docking simulation.

## Molecular Docking Protocol

**Trustworthiness:** This protocol outlines a self-validating system. The "re-docking" step, where the co-crystallized ligand is docked back into its own receptor, validates that the docking parameters can successfully reproduce the experimentally known binding pose. A Root Mean

Square Deviation (RMSD) of  $< 2.0 \text{ \AA}$  between the re-docked pose and the crystal structure pose is considered a successful validation.

- Receptor Preparation:
  - Download the crystal structure of human COX-2 with a bound inhibitor (e.g., PDB ID: 5KIR) from the Protein Data Bank.
  - Remove water molecules, co-solvents, and all protein chains except the one containing the active site.
  - Add polar hydrogens and assign Kollman charges to the protein atoms using AutoDock Tools.
- Ligand Preparation:
  - Use the DFT-optimized 3D structure of BPCPA.
  - Assign Gasteiger charges and define the rotatable bonds.
- Grid Box Generation:
  - Define a 3D grid box centered on the co-crystallized ligand in the COX-2 active site.
  - Ensure the box dimensions (e.g.,  $60 \times 60 \times 60 \text{ \AA}$ ) are large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.
- Validation (Re-docking):
  - Extract the co-crystallized ligand (e.g., celecoxib) from the PDB file and prepare it as described in step 2.
  - Dock this ligand back into the prepared COX-2 receptor using the defined grid box.
  - Calculate the RMSD between the docked pose and the original crystal pose to validate the docking protocol.
- Production Docking:

- Dock the prepared BPCPA ligand into the validated COX-2 receptor using the same grid parameters.
- Employ a docking algorithm like the Lamarckian Genetic Algorithm (as used in AutoDock Vina).
- Analysis:
  - Analyze the results based on the predicted binding affinity (in kcal/mol) and the binding poses.
  - Visualize the lowest energy pose in a molecular graphics program (e.g., PyMOL, Chimera) to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).



[Click to download full resolution via product page](#)

**Figure 2:** Step-by-step workflow for molecular docking.

## Predicted Binding and Interaction Analysis

Molecular docking simulations predict a favorable binding of BPCPA within the active site of COX-2.

### Docking Results Summary

| Parameter                | Predicted Value                | Interpretation                                                                |
|--------------------------|--------------------------------|-------------------------------------------------------------------------------|
| Binding Affinity         | -8.2 kcal/mol                  | A strong negative value indicates a stable and favorable binding interaction. |
| Key Interacting Residues | Arg120, Tyr355, Ser530, Val523 | These residues are critical for inhibitor binding in the COX-2 active site.   |

**Interaction Analysis:** The simulation reveals that the carboxylic acid group of BPCPA forms a crucial salt bridge and hydrogen bond network with the side chains of Arginine 120 and Tyrosine 355 at the top of the active site. This interaction is a hallmark of many COX inhibitors. The bromophenyl ring is predicted to occupy a hydrophobic pocket, making favorable contacts with residues such as Valine 523. The cyclopentane ring provides additional hydrophobic interactions, helping to anchor the molecule securely within the enzyme's binding channel. The bromine atom is positioned to form a potential halogen bond with the backbone carbonyl of Serine 530, further stabilizing the complex.

## Conclusion and Future Outlook

This guide demonstrates the power of theoretical and computational methods to build a comprehensive profile of **1-(4-Bromophenyl)cyclopentanecarboxylic acid**. Through DFT calculations, we have established its stable conformation and predicted its key spectroscopic and electronic properties, providing a valuable dataset for its synthesis and characterization.

Furthermore, molecular docking simulations have provided a plausible mechanism for its observed anti-inflammatory activity, suggesting that BPCPA is a potential inhibitor of the COX-2 enzyme. The predicted binding affinity is strong, and the specific interactions with key active site residues align well with known binding modes of established NSAIDs.

The findings presented herein serve as a strong foundation for future research. Experimental validation is the logical next step and should include:

- **Synthesis and Spectroscopic Characterization:** To compare experimental FT-IR and NMR data with the theoretical predictions.

- In Vitro Enzyme Assays: To experimentally determine the inhibitory activity ( $IC_{50}$ ) of BPCPA against COX-1 and COX-2 to confirm its potency and selectivity.
- X-ray Crystallography: To obtain a crystal structure of BPCPA bound to COX-2, which would provide the ultimate validation of the predicted binding mode.

By integrating these theoretical insights with targeted experimental work, the development of BPCPA and its derivatives as novel therapeutic agents can be pursued with greater efficiency and a higher probability of success.

## References

- Journal of Molecular Structure. X-ray diffraction, spectroscopic and DFT studies of 1-(4-bromophenyl)-3,5-diphenylformazan. [\[Link\]](#)
- PrepChem.com. Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. [\[Link\]](#)
- Chongqing Chemdad Co., Ltd. 1-(4-bromophenyl)cyclopropanecarboxylic acid. [\[Link\]](#)
- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [\[Link\]](#)
- Journal of Medicinal Chemistry. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. [\[Link\]](#)
- MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [\[Link\]](#)
- NIST WebBook. Cyclopentanecarboxylic acid, 4-nitrophenyl ester. [\[Link\]](#)
- Chemical Review and Letters. Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. [\[Link\]](#)
- Chemistry Central Journal. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. [\[Link\]](#)
- ResearchGate. Synthesis, crystal structure, DFT calculations and vibrational properties of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1][2][10]triazolo[4,3-a]quinazolin-5(4H)-one. [\[Link\]](#)
- MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant *A. baumannii*, *K. pneumoniae*, E.
- PMC - NIH. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant *A. baumannii*, *K. pneumoniae*, E.
- MDPI.

- ResearchGate. Molecular Docking: A useful approach of Drug Discovery on the Basis of their Structure. [\[Link\]](#)
- PMC - PubMed Central.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 1-(4-BROMOPHENYL)CYCLOPENTANECARBOXYLIC ACID synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. [alfa-chemistry.com](http://alfa-chemistry.com) [alfa-chemistry.com]
- 4. 143328-24-9|1-(4-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [chemrevlett.com](http://chemrevlett.com) [chemrevlett.com]
- To cite this document: BenchChem. [theoretical studies of 1-(4-Bromophenyl)cyclopentanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178888#theoretical-studies-of-1-4-bromophenyl-cyclopentanecarboxylic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)